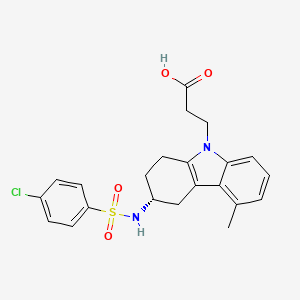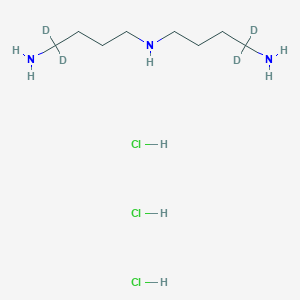![molecular formula C8H13NO B13856991 trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol: is a bicyclic compound that features a unique azabicyclohexane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its strained bicyclic structure, which can undergo various chemical transformations .
Biology and Medicine: In medicinal chemistry, trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets in ways that other compounds cannot .
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and catalysts in industrial applications .
Wirkmechanismus
The mechanism by which trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol exerts its effects is primarily through its interaction with specific molecular targets. The azabicyclohexane structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological target being studied .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and the presence of the nitrogen atom.
Bicyclo[3.1.1]heptanes: These compounds have an additional carbon atom in the ring structure, which alters their chemical properties and reactivity.
Uniqueness: trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol is unique due to its azabicyclohexane structure, which provides distinct reactivity and interaction profiles compared to other bicyclic compounds. This uniqueness makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(1R,2R,5R)-6-prop-2-enyl-6-azabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-4-7(10)8(6)9/h2,6-8,10H,1,3-5H2/t6-,7-,8-,9?/m1/s1 |
InChI-Schlüssel |
GYHFONWVCHOLOY-BYBOBHAWSA-N |
Isomerische SMILES |
C=CCN1[C@H]2[C@@H]1[C@@H](CC2)O |
Kanonische SMILES |
C=CCN1C2C1C(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


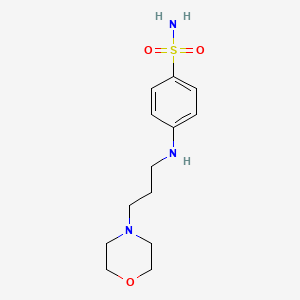
![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
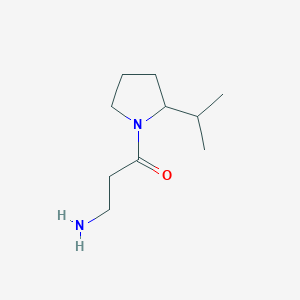
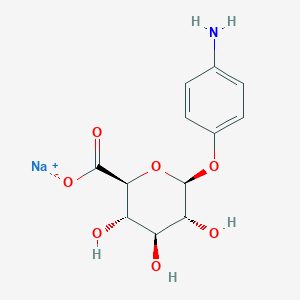
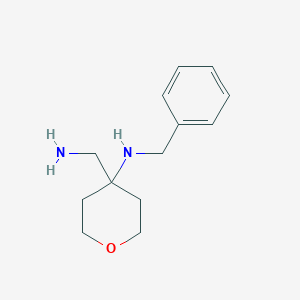
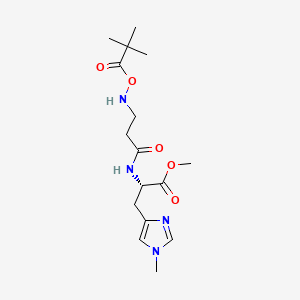
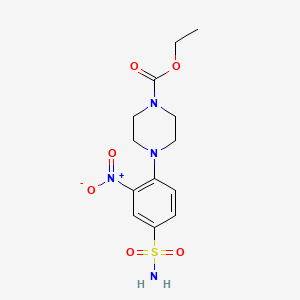

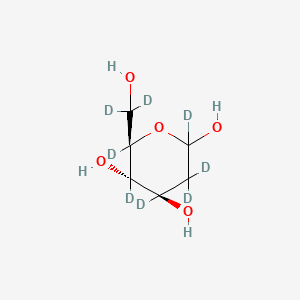
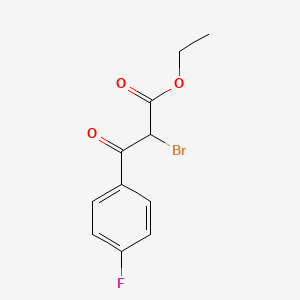
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
